molecular formula C10H22N2O B13243834 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol

Cat. No.: B13243834
M. Wt: 186.29 g/mol
InChI Key: YLMLJMORDWSMSO-UHFFFAOYSA-N
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Description

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol (CAS: 1039974-69-0) is a piperidine-derived ethanolamine compound with a molecular weight of 186.3 g/mol and a purity of 98% . Its structure features a piperidine ring substituted with a propyl group at the 1-position and an ethanolamine side chain at the 4-position.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-[(1-propylpiperidin-4-yl)amino]ethanol

InChI

InChI=1S/C10H22N2O/c1-2-6-12-7-3-10(4-8-12)11-5-9-13/h10-11,13H,2-9H2,1H3

InChI Key

YLMLJMORDWSMSO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 1-propylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

[ \text{1-Propylpiperidine} + \text{Ethylene oxide} \rightarrow \text{2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological systems and processes, particularly those involving amine-containing molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number Status
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol C10H21N2O 186.3 1-propyl piperidine, ethanolamine side chain 1039974-69-0 Discontinued
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol C10H21NO 171.28 1-isopropyl piperidine, ethanol group 733783-46-5 Available
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol C10H21NO 171.28 1-isopropyl piperidine, secondary alcohol 1699407-61-8 Available
FM (JAK2/FLT3 inhibitor) C23H28FN7O 437.52 Fluorophenyl, pyrimidine, methylpyrazolyl Not provided Research use
HCQ (Hydroxychloroquine) C18H26ClN3O 335.87 Quinoline, chlorophenyl, pentyl chain Not provided Clinical use

Key Observations :

  • The target compound’s higher molecular weight (186.3 vs. 171.28) compared to isopropyl-substituted analogs is due to the propyl group and additional amino moiety.
  • FM and HCQ exhibit significantly larger molecular weights and complex substituents, enabling specific biological interactions (e.g., kinase inhibition in FM , antimalarial activity in HCQ ).

Target Compound’s Limitations :

  • Lacks functional groups (e.g., quinoline, fluorophenyl) critical for the biological activities of HCQ or FM.
  • Limited evidence of metal coordination capability compared to the quinoline-derived ligand .

Commercial and Research Status

  • Discontinued Status : The target compound’s discontinuation contrasts with the availability of isopropyl-substituted analogs and research-active compounds like FM . This may reflect inferior pharmacokinetic properties or synthetic hurdles.
  • Research Gaps: No data on solubility, stability, or toxicity are provided, limiting direct comparisons.

Biological Activity

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol, a compound characterized by its unique propyl substitution on the piperidine ring, has garnered interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol is C9H19N2OC_9H_{19}N_2O. Its structure can be described as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Propyl Substitution : A propyl group attached to the nitrogen of the piperidine.
  • Amino and Hydroxyl Groups : Contributing to its potential interaction with biological targets.

Neuropharmacological Effects

Research indicates that compounds similar to 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol exhibit significant interactions with dopamine receptors, particularly D2 and D3 subtypes. These interactions are crucial for understanding their potential therapeutic effects in treating neurological disorders such as schizophrenia and Parkinson's disease.

Binding Affinity Studies
A study focusing on hybrid molecules that include piperidine derivatives reported high affinity for D3 receptors. The binding data suggested that modifications to the piperidine structure could enhance selectivity and potency against specific receptor subtypes .

CompoundReceptor TypeBinding Affinity (Ki)
7bD310 times more potent than quinpirole
10cD2/D3Strongest potency observed

Functional Activity

Functional assays have demonstrated that derivatives of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol can act as agonists at dopamine receptors. For instance, compound 10a showed significant agonist activity in vivo, inducing contralateral rotations in a rat model, which is indicative of dopaminergic activity .

Study on Agonist Properties

In a detailed study evaluating various piperidine derivatives, compound 10a was resolved into enantiomers. The more active enantiomer exhibited potent agonistic effects at the D3 receptor, suggesting that stereochemistry plays a vital role in the biological activity of these compounds .

Mitogenesis Assays

Mitogenesis studies using [(3)H]thymidine incorporation revealed that several derivatives exhibited potent mitogenic activity, indicating their potential role in cellular proliferation processes. This finding opens avenues for exploring their use in cancer research and regenerative medicine .

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